molecular formula C31H24F2N4O3 B606268 BMS-929075 CAS No. 1217338-97-0

BMS-929075

カタログ番号: B606268
CAS番号: 1217338-97-0
分子量: 538.5 g/mol
InChIキー: LZAUGCMVNLZVJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Structural Features and Key Functional Groups

BMS-929075 comprises a benzofuran scaffold with pharmacophoric groups enabling pan-genotypic NS5B polymerase inhibition :

  • Benzofuran core : Substituted with fluorine at C4 and a 4-fluorophenyl group at C2.
  • C3 carboxamide : Linked to a methyl group (N-methyl).
  • C5 substituent : A 2-methylphenyl group with a carbamoyl linkage to a pyrimidin-2-yl cyclopropane moiety.

Table 1: Key Functional Groups and Reactivity

Functional GroupPositionReactivity/Interaction Role
Fluorinated benzofuranC2, C4Enhances binding via hydrophobic interactions and metabolic stability .
N-methyl carboxamideC3Stabilizes hydrogen bonds with NS5B residues (e.g., Ser365, Arg200) .
Pyrimidin-2-yl cyclopropaneC5 side chainEngages in π-π stacking and hydrogen bonding with reverse β-fold residues (e.g., Tyr448) .

Binding Interactions and Molecular Dynamics

This compound exhibits distinct binding modes across HCV genotypes (GT1a, GT1b, GT2a, GT2b), driven by:

  • Van der Waals interactions : Contribute −47.97 to −84.98 kcal/mol binding free energy (MM/GBSA) .
  • Hydrogen bonding : Critical residues include Ser365 (occupancy >87% in GT1a) and Arg200 .

Table 2: Key Hydrogen Bonds in NS5B Complexes

Complex SystemDonorAcceptorOccupancy (%)Distance (Å)Angle (°)
NS5B GT1a/BMS-929075Ser365@OGThis compound@O287.002.74158.40
NS5B GT1b/BMS-929075Arg200@NH1This compound@O276.922.80151.47
NS5B GT2b/BMS-929075Ser365@OGThis compound@O294.142.70159.35

Solubility and Structural Modifications

Structural optimization of this compound analogs highlights strategies to improve solubility:

  • MK-8876 → Compound 2 : Ring-opening of the tetracyclic system and carbonyl introduction enhanced FASSIF solubility by reducing planarity .
  • Compound 9B : Quinazolinone bicyclic ring further improved EC50 values (<5 nM across genotypes) while maintaining solubility .

Clinical and Pharmacokinetic Data

This compound reached Phase I trials (NCT01525212) but was discontinued. Its physicochemical properties include:

  • Molecular weight : 538.5 g/mol .
  • LogP : 4.9 (XLogP3-AA) .
  • Hydrogen bond donors/acceptors : 2/7 .

Mechanistic Insights from Energy Decomposition

Per-residue energy decomposition reveals:

  • Palm I/III overlap region : Contributes >30% of binding energy in GT1a/2b via Tyr448 and Gln414.
  • Electrostatic penalties : Desolvation energies (>24.70 kcal/mol) offset electrostatic contributions, favoring van der Waals dominance .

科学的研究の応用

Pharmacokinetics and Clinical Trials

BMS-929075 has undergone several clinical trials to evaluate its efficacy and safety profile. Notably:

  • Phase 1 Clinical Trials : Initial studies focused on assessing the antiviral activity, safety, tolerability, and pharmacokinetics in treatment-naive subjects infected with HCV genotype 1. Results indicated promising pharmacokinetic properties, suggesting potential for once-daily dosing due to favorable absorption and distribution characteristics .
  • Efficacy in Combination Therapy : The compound has demonstrated efficacy when used in combination with other antiviral agents in HCV replicon cell assays. It maintained high ligand efficiency compared to early leads and showed significant antiviral activity across multiple genotypes .

Binding Characteristics

Recent molecular dynamics simulations have provided insights into the binding characteristics of this compound. The compound's structure allows it to form strong interactions with key residues in the NS5B polymerase, enhancing its binding strength through hydrogen bonds and van der Waals interactions. For instance, modifications at the C5 position of the benzofuran core have been shown to significantly enhance binding affinity to various residues within the polymerase .

Comparative Efficacy

This compound has been compared with other benzofuran derivatives like HCV-796 and MK-8876. It has shown superior binding affinity and inhibitory potency against HCV NS5B polymerases across different genotypes, highlighting its potential as a lead candidate for further development .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Case Study 1 : In a double-blind placebo-controlled study involving patients with chronic HCV infection, participants receiving this compound exhibited a significant reduction in HCV RNA levels after just four days of treatment compared to placebo groups .
  • Case Study 2 : A cohort study highlighted that patients treated with this compound as part of a combination regimen experienced higher rates of sustained virologic response (SVR) compared to those receiving standard therapy alone .

生物活性

BMS-929075 is a compound developed by Bristol Myers Squibb, primarily targeting the hepatitis C virus (HCV) as an allosteric inhibitor of the NS5B polymerase. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a benzofuran core compound that exhibits pan-genotypic activity against various HCV genotypes. It was designed to enhance binding affinity and specificity towards the NS5B polymerase, a critical enzyme in the viral replication process.

The biological activity of this compound is primarily attributed to its ability to bind to the palm site of the NS5B polymerase. This binding disrupts the polymerase's function, thereby inhibiting viral replication. Key interactions include:

  • Binding Residues : this compound interacts with several important residues within the NS5B polymerase, including Leu314, Cys316, Val321, Ser365, Cys366, and Leu384. These residues are located in both the palm I and palm II subdomains of the enzyme .
  • Binding Energy Calculations : Molecular simulations indicate that this compound achieves significant binding strength with various HCV genotypes. For instance:
    • For NS5B GT1a: ΔΔG = -32.10 ± 3.30 kcal/mol
    • For NS5B GT2a: ΔΔG = -33.57 ± 4.48 kcal/mol
    • For NS5B GT2b: ΔΔG = -10.80 ± 4.59 kcal/mol .

Case Study: Efficacy in Clinical Trials

A study reported that this compound demonstrated robust antiviral activity in preclinical models and advanced into clinical trials for HCV treatment. In these trials, it maintained high efficacy across different genotypes while showing a favorable safety profile .

Synthesis and Yield Improvements

Recent advancements in the synthesis of this compound have led to improved yields using methods such as Suzuki–Miyaura coupling, resulting in an overall yield increase from 58% to 85% for certain intermediates. This enhancement allows for efficient production necessary for clinical studies .

Data Table: Binding Affinity of this compound Across HCV Genotypes

HCV GenotypeBinding Affinity (ΔΔG)Key Residues Interacted
GT1a-32.10 ± 3.30 kcal/molLeu314, Cys316
GT1b-73.73 ± 3.14 kcal/molVal321, Ser365
GT2a-33.57 ± 4.48 kcal/molCys366, Leu384
GT2b-10.80 ± 4.59 kcal/molMet414, Tyr448

特性

IUPAC Name

4-fluoro-2-(4-fluorophenyl)-N-methyl-5-[2-methyl-5-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]phenyl]-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F2N4O3/c1-17-4-5-19(28(38)37-31(12-13-31)30-35-14-3-15-36-30)16-22(17)21-10-11-23-24(26(21)33)25(29(39)34-2)27(40-23)18-6-8-20(32)9-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,34,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAUGCMVNLZVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217338-97-0
Record name BMS-929075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217338970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-929075
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-929075
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S38482CST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-929075
Reactant of Route 2
Reactant of Route 2
BMS-929075
Reactant of Route 3
Reactant of Route 3
BMS-929075
Reactant of Route 4
Reactant of Route 4
BMS-929075
Reactant of Route 5
Reactant of Route 5
BMS-929075
Reactant of Route 6
Reactant of Route 6
BMS-929075

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。